N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide
Description
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is a synthetic sulfonamide derivative featuring an isoquinoline core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further modified with a 4-aminobutyl chain and a 2-(phenylsulfanyl)ethyl group.
Properties
CAS No. |
651307-39-0 |
|---|---|
Molecular Formula |
C21H25N3O2S2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c22-12-4-5-14-24(15-16-27-19-8-2-1-3-9-19)28(25,26)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2 |
InChI Key |
WTXDANCEHYIXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Phenylthioethyl Moiety: The phenylthioethyl group is attached through a nucleophilic substitution reaction, where a phenylthioethyl halide reacts with the isoquinoline derivative.
Addition of Aminobutyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylthioethyl moiety, where nucleophiles such as thiols or amines replace the phenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that isoquinoline derivatives exhibit promising anticancer properties. N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide has been studied for its ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with specific biological targets involved in tumor growth, making it a candidate for further development as an anticancer agent .
1.2 Protein Kinase Inhibition
Similar compounds have been identified as protein kinase inhibitors, which play a critical role in various signaling pathways related to cancer and other diseases. This compound may function similarly, potentially serving as a ligand in affinity chromatography for the purification of proteins involved in these pathways .
Biochemical Applications
2.1 Affinity Chromatography
The compound can be utilized in affinity chromatography due to its ability to bind specific proteins or enzymes. This application is crucial for isolating and studying biomolecules in research settings. The sulfonamide group enhances the compound's binding properties, making it effective for such biochemical techniques .
2.2 Enzyme Inhibition Studies
Given its structural characteristics, this compound can be employed in studies aimed at understanding enzyme mechanisms. By inhibiting specific enzymes, researchers can elucidate their roles in metabolic pathways and disease processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylthioethyl moiety may interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound: The lack of reported IC₅₀ values limits direct comparison.
- Synthetic Pathways : highlight methods for introducing phenylsulfanyl groups, which could guide the synthesis of the target compound .
Biological Activity
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and its mechanisms of action. This article reviews the biological activity of the compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.40 g/mol. The compound features an isoquinoline core modified by a sulfonamide group, which is known for its diverse pharmacological activities.
Recent studies have indicated that compounds similar to this compound act as allosteric inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. This mechanism is particularly relevant against fluoroquinolone-resistant strains of Escherichia coli . The compound occupies an allosteric site within the GyrA subunit, which differs from the binding sites of traditional antibiotics, providing a novel approach to combat bacterial resistance.
Biological Activity and Efficacy
- Antibacterial Activity : Research has demonstrated that isoquinoline sulfonamides exhibit significant antibacterial properties. For instance, a study reported that optimized derivatives showed potent activity against resistant bacterial strains with IC50 values in the low micromolar range .
- Inhibition Studies : In vitro studies have shown that this compound can effectively inhibit bacterial growth. Specific inhibition constants (Ki) have been reported at 15 µM for certain targets .
- Resistance Mechanisms : The investigation into resistance mechanisms revealed mutations in the DNA gyrase complex when exposed to isoquinoline sulfonamides, indicating a direct interaction with the target enzyme .
Case Study 1: Efficacy Against Resistant Strains
A clinical isolate study demonstrated the efficacy of isoquinoline sulfonamides against fluoroquinolone-resistant E. coli. The study highlighted that these compounds could restore sensitivity to traditional antibiotics through their unique mechanism of action.
Case Study 2: Structure-Activity Relationship (SAR)
A SAR analysis was conducted on various derivatives of isoquinoline sulfonamides. Modifications at the phenylsulfanyl position significantly enhanced antibacterial activity, suggesting that structural optimization is key to developing more effective agents .
Table 1: Biological Activity Summary
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | DNA Gyrase | 15 | Allosteric Inhibition |
| LEI-800 (optimized derivative) | DNA Gyrase | <10 | Allosteric Inhibition |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O2S |
| Molecular Weight | 296.40 g/mol |
| Stereochemistry | Achiral |
| Solubility | Soluble in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
